19R-hydroxy-PGF2alpha
Overview
Description
19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.
Synthesis Analysis
19R-hydroxy-PGF2alpha is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .Molecular Structure Analysis
The molecular formula of 19R-hydroxy-PGF2alpha is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis
The exact mass of 19R-hydroxy-PGF2alpha is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .Scientific Research Applications
1. Role in Bovine Corpora Lutea Physiology
Prostaglandin F2alpha (PGF2alpha) is crucial in regulating physiological changes in early and mid-cycle bovine corpora lutea, demonstrating actions in both early- and mid-cycle bovine corpus luteum. This involvement is crucial in understanding the reproductive processes in cattle and potentially other mammalian species (Tsai & Wiltbank, 1998).
2. Influence on Blood Flow in Bovine Corpus Luteum
PGF2alpha plays a significant role in modulating blood flow in the corpus luteum of cows. It affects luteal blood flow, indicating a potential role in the process of luteolysis and regulation of reproductive physiology in cows (Miyamoto et al., 2005).
3. Metabolism in Human Seminal Vesicles
CYP4F8, found in human seminal vesicles, metabolizes prostaglandin endoperoxides to 19-hydroxy-PGF2alpha. This process might be significant in the formation of certain prostaglandins in human seminal fluid, suggesting a role in male reproductive physiology (Bylund et al., 2000).
4. Oxidation by Human Cytochromes P450
CYP4F8 is a unique enzyme that efficiently oxidizes the ω-side chain of prostaglandin H2 (PGH2) to 19-hydroxy-PGF2alpha, a process critical in the metabolism of PGH2 and its analogues (Oliw, Stark, & Bylund, 2001).
5. Activation of Prostaglandin F2alpha Receptors
PGF2alpha's activation of its receptors in the eye suggests a potential role in ocular physiology and possibly in the treatment of certain eye conditions (Kunapuli et al., 1997).
6. Regulation of Placental Function
PGF2alpha, including its derivative 19R-hydroxy-PGF2alpha, is considered influential in regulating placental function, which is vital for fetal development and successful pregnancy outcomes (Genbačev, 1979).
7. Hepatic Metabolism in Rabbits
The metabolism of prostacyclin in rabbits, involving the formation of 19-hydroxy-6-keto-PGF1alpha, indicates a significant role in the hepatic metabolism of prostaglandins, which could have implications in understanding liver function and systemic prostaglandin dynamics (Wong et al., 1980).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZMPMLSDJDSU-OQRQNLQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19R-hydroxy-PGF2alpha |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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